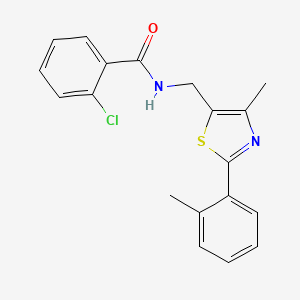

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-12-7-3-4-8-14(12)19-22-13(2)17(24-19)11-21-18(23)15-9-5-6-10-16(15)20/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOVRMLRZWDZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-methyl-2-(o-tolyl)thiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium azide or potassium cyanide to form azide or nitrile derivatives

Scientific Research Applications

Synthesis and Chemical Properties

The compound features a thiazole ring, which is known for diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring through methods such as Hantzsch thiazole synthesis. This process usually involves the condensation of α-haloketones with thioamides to yield the desired thiazole derivatives.

Antimicrobial Properties

Research has shown that compounds containing thiazole rings exhibit promising antimicrobial activity. For instance, derivatives similar to 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide have been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. In vitro studies demonstrated significant antimicrobial activity, suggesting that such compounds could be developed into new antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In studies involving human breast adenocarcinoma cell lines (e.g., MCF7), certain derivatives exhibited notable cytotoxic effects. For example, compounds structurally related to this compound showed effective inhibition of cancer cell proliferation, indicating their potential as anticancer agents .

Alzheimer’s Disease Research

Compounds with similar structures have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can help increase acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline. Studies have shown that thiazole-containing compounds can serve as effective AChE inhibitors, making them candidates for further development in treating neurodegenerative diseases .

Antitubercular Activity

Recent advances have highlighted the potential of thiazole derivatives in developing anti-tubercular agents. The structural modifications of thiazoles can enhance their efficacy against Mycobacterium tuberculosis, providing a pathway for new treatments against tuberculosis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide can be compared with other thiazole derivatives, such as:

2-aminothiazole: Known for its antiproliferative activity against cancer cell lines.

Benzothiazole derivatives: These compounds have shown significant anti-tubercular activity.

Thiazolidine derivatives: These are known for their antimicrobial and antifungal activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biological Activity

2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: CHClNS

- Molecular Weight: 288.81 g/mol

The presence of both a thiazole and a benzamide moiety contributes to its chemical reactivity and biological activity. The thiazole ring enhances the compound's interaction with various biological targets, making it a subject of interest for therapeutic applications.

Antitumor Activity

Research indicates that thiazole derivatives possess significant antitumor properties. For instance, studies have shown that compounds with similar structural features to this compound exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance antitumor efficacy. For example:

| Compound | IC (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2 positive) |

| Compound B | 1.98 ± 1.22 | A-431 (epidermoid carcinoma) |

These results indicate that the thiazole ring is essential for cytotoxic activity, with specific substitutions enhancing potency against cancer cells .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results comparable to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

The presence of electron-donating groups in the structure appears to enhance the antimicrobial efficacy of the compound .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro assays. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Cytotoxicity : A study involving a series of thiazole derivatives found that modifications on the phenyl ring significantly impacted cytotoxicity against different cancer cell lines. The presence of methyl groups was particularly noted to enhance activity .

- Antimicrobial Screening : In another investigation, several thiazole derivatives were screened for their antibacterial properties, revealing that compounds with similar structures exhibited MIC values lower than those of traditional antibiotics .

- Inflammatory Response : Research focusing on the anti-inflammatory potential of thiazole derivatives showed that these compounds could effectively reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their therapeutic potential in inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via amidation reactions between thiazole-amine intermediates and benzoyl chloride derivatives. For example:

- Step 1 : React 5-chlorothiazol-2-amine with 2-chlorobenzoyl chloride in pyridine under ambient conditions for 12–24 hours .

- Step 2 : Purify the crude product via recrystallization (e.g., methanol) or column chromatography.

- Optimization : Adjust stoichiometry of reagents (equimolar ratios), solvent choice (pyridine as both solvent and base), and reaction time to improve yields. TLC and HPLC can monitor reaction progress .

Q. How is the structural purity of this compound validated in synthetic workflows?

Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm proton and carbon environments, respectively. For example, the methylene group (-CH-) linking the thiazole and benzamide moieties typically appears at δ 4.5–5.0 ppm in -NMR .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm stoichiometry .

- Mass Spectrometry : ESI-MS or HRMS can verify molecular ion peaks (e.g., [M+H]) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

- ORTEP Visualization : Use ORTEP-3 to generate thermal ellipsoid diagrams, highlighting molecular geometry and disorder .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiazole or benzamide rings) affect biological activity?

Methodological Answer :

- SAR Studies : Synthesize analogs with substituents like fluoro, methyl, or methoxy groups at the o-tolyl or benzamide positions. Test against target enzymes (e.g., PFOR in anaerobic organisms) using enzyme inhibition assays .

- Docking Simulations : Perform in silico docking (AutoDock Vina, Schrödinger) to predict binding poses. For example, nitro or chloro groups may enhance interactions with hydrophobic enzyme pockets .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer :

- Assay Standardization : Re-evaluate activity under uniform conditions (pH, temperature, cell lines). For instance, discrepancies in P2X7 receptor antagonism data may arise from differing ATP concentrations in assays .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might influence potency .

Q. How can computational modeling guide the design of derivatives with improved CNS penetration?

Methodological Answer :

- LogP and BBB Prediction : Calculate partition coefficients (e.g., using Molinspiration) to optimize lipophilicity. Substituents like trifluoromethyl (-CF) may enhance blood-brain barrier permeability .

- MD Simulations : Run molecular dynamics (GROMACS) to assess membrane interaction dynamics over nanosecond timescales .

Q. What catalytic systems enable efficient C-C coupling reactions for synthesizing advanced analogs?

Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh)/CsCO in THF/HO to introduce aryl groups at the thiazole 4-position. Monitor conversions via GC-MS .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 1 h) for heterocyclic ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.